Product packaging for Cinnamyl isovalerate(Cat. No.:CAS No. 140-27-2)

Cinnamyl isovalerate

Cat. No.: B1232534
CAS No.: 140-27-2
M. Wt: 218.29 g/mol
InChI Key: FOCMOGKCPPTERB-RMKNXTFCSA-N
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Description

Cinnamyl Isovalerate (CAS 140-27-2) is a valued ester compound with a distinct sweet, fruity, and slightly spicy aroma, making it a significant ingredient for academic and industrial research. It appears as a colorless to slightly yellow liquid and is characterized by a high boiling point and low water solubility. Its primary research and commercial value lies in its versatile applications. It is extensively used as a flavoring agent in food science research, particularly in the development of flavors for baked goods, confectionery, and beverages. In fragrance research, it is employed as a modifier in perfume compositions, often to impart spicy, oriental notes in fine fragrances, soaps, and lotions. The global market for this compound is experiencing steady growth, driven by increasing demand in these sectors and the rising consumer preference for natural ingredients, with the Asia-Pacific region showing particularly strong growth potential. Beyond its established uses, emerging scientific investigations highlight its broader value. Studies on cinnamic acid derivatives, which share a core structural similarity, have demonstrated promising antimicrobial activities against pathogenic fungi and bacteria, suggesting potential for this compound in developing new antimicrobial agents. Furthermore, related this compound derivatives have been isolated from natural sources like Sabina gaussenii and have shown cytotoxic activity against human cancer cell lines in preliminary assays, indicating its relevance in phytochemical and pharmaceutical discovery research. From a regulatory and safety standpoint, this compound has been evaluated by authoritative bodies such as JECFA, and a Fragrance Material Review indicates its use worldwide is in the region of less than 0.1 metric tonnes per annum. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheets and literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B1232534 Cinnamyl isovalerate CAS No. 140-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMOGKCPPTERB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid, spicy, fruity, floral odour
Record name Cinnamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in oils, miscible (in ethanol)
Record name Cinnamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.996
Record name Cinnamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

140-27-2
Record name Cinnamyl isovalerate
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Record name Cinnamyl isovalerate
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Record name Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl isovalerate
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Record name CINNAMYL ISOVALERATE
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Ii. Natural Occurrence and Biosynthesis of Cinnamyl Isovalerate

Identification and Isolation from Biological Sources

Cinnamyl isovalerate, an ester recognized for its contribution to the aroma of various plants, has been identified and isolated from several biological sources. The primary method for its extraction and identification from plant matrices is hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. This technique allows for the separation and characterization of volatile compounds within an essential oil.

This compound in Other Biological Systems

Beyond the specific plant species mentioned above, this compound has been reported in other organisms, such as Juniperus thurifera. nih.gov Its presence has also been noted in the context of unique volatile organic compounds with potential medicinal value in certain traditional practices, though these are less chemically characterized. researchgate.net The biosynthesis of this compound, like other esters, is generally understood to occur via the esterification of cinnamyl alcohol with isovaleric acid. cymitquimica.com While the specific enzymatic pathways in these organisms have not been fully elucidated, the formation of flavor and aroma esters is often catalyzed by lipases or other esterases. researchgate.net

Enzymatic Pathways and Precursors in Biosynthesis

The formation of this compound is an outcome of specific biosynthetic pathways within plants and can also be influenced by microbial activities. The core reaction involves the esterification of an alcohol and a carboxylic acid, a common process in the generation of natural flavors and fragrances.

The direct precursors for the biosynthesis of this compound are cinnamyl alcohol and isovaleric acid. The synthesis occurs via an esterification reaction where the hydroxyl group of cinnamyl alcohol reacts with the carboxyl group of isovaleric acid nih.govinchem.org. This process is catalyzed by specific enzymes within the plant.

Cinnamyl alcohol itself is a product of the phenylpropanoid pathway. This major plant metabolic pathway is responsible for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine frontiersin.orgrsc.org. A key enzyme in the final step of cinnamyl alcohol production is cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of cinnamaldehyde (B126680) to form cinnamyl alcohol jocpr.com.

Isovaleric acid, a branched-chain fatty acid, is derived from the degradation of the branched-chain amino acid, leucine (B10760876) dntb.gov.ua. This precursor provides the "isovalerate" portion of the final ester. The convergence of these two pathways—phenylpropanoid and amino acid degradation—provides the necessary building blocks for the enzymatic synthesis of this compound.

Table 1: Precursors in this compound Biosynthesis

Precursor Chemical Class Biosynthetic Origin
Cinnamyl Alcohol Phenylpropanoid Alcohol Derived from the Phenylpropanoid Pathway via Phenylalanine frontiersin.orgjocpr.com
Isovaleric Acid Branched-Chain Fatty Acid Derived from the degradation of the amino acid Leucine dntb.gov.ua

Microorganisms play a significant role in the production of isovaleric acid. In various environments, including the mammalian gut, anaerobic bacteria are capable of fermenting amino acids. Specifically, gut microbiota such as Clostridium and Bacteroides species produce isovaleric acid through the fermentation of leucine dntb.gov.uaresearchgate.net. This process is a key source of branched-chain fatty acids in these ecosystems.

Beyond natural microbial communities, metabolic engineering has enabled the high-yield production of isovalerate in microorganisms like Escherichia coli. By constructing synthetic metabolic platforms and engineering the selectivity of certain enzymes, researchers have achieved significant production titers of isovaleric acid, demonstrating the microbial potential for producing this key precursor nih.gov. Furthermore, certain ruminal bacteria utilize isovalerate as a precursor for the synthesis of leucine, highlighting the compound's role in microbial amino acid metabolism researchgate.netslu.se. Supplementation of isovalerate in ruminant diets has been shown to influence the microbial population and the activity of digestive enzymes, such as those that break down cellulose (B213188) and xylan (B1165943) wikipedia.org.

The formation of volatile esters in plants is a tightly regulated process involving specific genes and enzymes. The key enzymes responsible for ester synthesis are alcohol acyltransferases (AATs). These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate, forming the ester bond frontiersin.org. In the case of this compound, an AAT would utilize cinnamyl alcohol and isovaleryl-CoA.

The expression of AAT genes is under complex genetic control. Studies in various plants have revealed that transcription factors, which are proteins that bind to DNA to control gene expression, play a crucial role. For example, in strawberry, transcription factors from the ERF, AP2, and WRKY families have been shown to be closely associated with the expression of AAT genes during fruit ripening nih.gov.

Furthermore, plant hormones are key regulators of these pathways. Ethylene (B1197577), a gaseous hormone involved in processes like fruit ripening and stress responses, can influence the expression of genes involved in volatile synthesis frontiersin.orgnih.gov. The expression of AAT genes can be activated by ethylene response regulators, thereby promoting the accumulation of esters nih.gov. Abiotic stresses can also induce the expression of genes encoding for secondary metabolites, including those involved in ester formation, as part of the plant's defense mechanism frontiersin.org.

Table 2: Key Genes and Regulators in Plant Ester Synthesis

Gene/Regulator Class Role Example Reference
Enzymes
Alcohol Acyltransferases (AATs) Catalyze the final esterification step. MdAAT2 (Apple) frontiersin.org
Cinnamyl Alcohol Dehydrogenase (CAD) Catalyzes the formation of cinnamyl alcohol. IbCADs (Sweet Potato) jocpr.com
Regulators
Transcription Factors (TFs) Control the expression of biosynthetic genes. ERF, AP2, WRKY (Strawberry) nih.gov
Plant Hormones Signal to modulate gene expression. Ethylene, Jasmonic Acid frontiersin.orgnih.gov

Ecological and Chemoecological Significance

Volatile organic compounds like this compound are fundamental to how plants interact with their environment nih.gov. They function as a chemical language, mediating interactions with a wide range of organisms. The ecological role of a specific ester is often related to the functions of its parent alcohol and carboxylic acid moieties.

Cinnamyl derivatives, in general, are involved in various ecological interactions. Cinnamyl alcohol and its esters, such as cinnamyl acetate (B1210297), are known to be attractive to various insects, including the pollinators of certain orchids nih.goviastate.edu. This suggests that this compound could play a role in attracting specific pollinators to the plants that produce it. Conversely, some cinnamyl derivatives exhibit repellent properties. For instance, cinnamyl acetate has a repellent effect on Anopheles gambiae mosquitoes.

Esters as a class are critical components of plant defense. Plants often release a blend of volatile esters in response to damage from herbivores nih.gov. These compounds can act directly as deterrents or toxins to the attacking herbivore, or they can function indirectly by attracting natural enemies (predators or parasitoids) of the herbivore in a tritrophic interaction. Some volatile esters have also been shown to play a role in plant defense against pathogens by inducing stomatal closure, which limits bacterial entry. Given that cinnamic acid esters have demonstrated antifungal properties, this compound may contribute to a plant's chemical defense against fungal pathogens.

Additionally, isovalerate esters have been investigated for their bioactivity. In one study, several isovalerate compounds, including this compound, were screened for their repellent efficacy, indicating their potential role in deterring insects. The presence of this compound in certain plants may therefore represent a dual-purpose chemical strategy, serving in both pollinator attraction and defense against antagonists.

Iii. Synthetic Methodologies for Cinnamyl Isovalerate and Its Derivatives

Chemical Synthesis Approaches

Conventional chemical synthesis remains a cornerstone for the production of cinnamyl isovalerate and its related analogs. These methods typically involve the reaction of an alcohol with a carboxylic acid or its derivative, often facilitated by a catalyst.

The most common chemical route to this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of cinnamyl alcohol with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid. sapub.orgrug.nl The primary challenge in this equilibrium-driven process is to shift the reaction towards the product side, which is typically achieved by removing the water formed during the reaction, often through azeotropic distillation. rug.nl

Optimization of reaction parameters is critical to maximize the yield and purity of the final product. researchgate.net Key variables that are often optimized include reaction temperature, reaction time, the molar ratio of reactants (alcohol to acid), and the concentration of the catalyst. researchgate.netnih.govtubitak.gov.tr For instance, in the synthesis of similar esters, response surface methodology has been used to systematically determine the optimal conditions. For the synthesis of isoamyl isovalerate, optimal conditions were found to be a 1.1:1 molar ratio of alcohol to acid, a 2-hour reaction time, and a catalyst amount of 6.4% relative to the acid, achieving a yield of 97.5%. researchgate.net Similarly, the synthesis of palm fatty acid distillate-based esters was optimized to a catalyst concentration of 5%, a reaction time of 6 hours, and a temperature of 150°C, resulting in a product yield of up to 93%. tubitak.gov.tr

Table 1: Optimization Parameters in Esterification Reactions

Parameter Studied Range/Levels Optimal Condition Example (Isoamyl Isovalerate) researchgate.net Optimal Condition Example (SFA-TMP Ester) tubitak.gov.tr
Alcohol/Acid Molar Ratio 1.05:1 to 1.15:1 1.1:1 3.5:1
Reaction Time (hours) 1.5 to 2.5 2 6
Catalyst Amount (% wt) 4 to 8 6.4 5
Temperature (°C) 110 to 150 Not specified 150
Max Yield (%) --- 97.5% 93%

This table presents examples of optimized parameters from studies on similar ester compounds, illustrating the principles applied to maximize yield.

Derivatization strategies typically focus on modifying the precursor molecules—cinnamyl alcohol or isovaleric acid—to create analogs with altered properties. For the cinnamyl moiety, modifications can be made to the phenyl ring or the allylic backbone. For example, a convenient method has been described for synthesizing a series of naturally occurring cinnamyl cinnamates from various substituted benzaldehydes. researchgate.net This approach allows for the introduction of different functional groups onto the aromatic ring, leading to a library of related ester compounds. researchgate.net

Chemical derivatization is also a key technique used to enhance the analytical detection of compounds that lack strong chromophores or fluorophores. nih.gov While not directly synthesizing new derivatives for functional use, these strategies involve adding specific chemical tags to the molecule to improve its detection by methods like HPLC-UV or HPLC-FLD. nih.gov

Research into novel synthetic routes aims to overcome the limitations of traditional Fischer esterification, such as harsh acidic conditions and undesired side reactions. rug.nl Modern approaches leverage alternative catalytic systems, including Lewis acids and solid acid catalysts, which can offer higher selectivity and easier separation from the product mixture. rug.nl Transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse and complex molecular scaffolds.

The development of more efficient and scalable synthetic routes is crucial for the cost-effective production of chemical compounds. Methodologies that employ milder reaction conditions are particularly valuable as they are often more compatible with sensitive functional groups and contribute to more sustainable manufacturing processes.

Controlling stereochemistry is crucial in the synthesis of many biologically active molecules and fine chemicals. For analogs of this compound, this involves controlling the geometry of the double bond (E/Z isomerism). A general method for synthesizing cinnamyl cinnamates from benzaldehydes has been shown to produce primarily the (E,E)-isomers in high yields, with smaller amounts of the (E,Z)-isomers. researchgate.net The stereoselective synthesis of related (E)-3-aryl allylamines and allylalcohols has been achieved starting from cinnamyl alcohol, using a bromination/dehydrobromination sequence to furnish products with high stereoselectivity (>98%). scispace.com These stereochemically defined intermediates can then be used in subsequent reactions to produce specific isomers of more complex molecules. scispace.com

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used for ester synthesis due to their ability to function under mild conditions and their high specificity, which reduces the formation of byproducts. mdpi.com

Lipases are highly effective biocatalysts for producing flavor and fragrance esters like this compound. researchgate.net These enzymes can catalyze esterification, transesterification, and hydrolysis reactions. nih.govmdpi.com In non-aqueous or low-water environments, the equilibrium shifts from hydrolysis to synthesis, making lipases ideal for producing esters. researchgate.netnih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B) and Lipozyme TL IM (Thermomyces lanuginosus), are frequently used because they can be easily recovered and reused, enhancing the cost-effectiveness of the process. mdpi.comnih.gov

The synthesis can be performed through direct esterification of cinnamyl alcohol and isovaleric acid or via transesterification, where an existing ester (like ethyl acetate (B1210297) or vinyl acetate) acts as the acyl donor. researchgate.netnih.gov Solvent-free systems are particularly advantageous, as they reduce environmental impact and simplify downstream processing; in such systems, one of the substrates can act as the solvent. nih.gov

Optimization of biocatalytic reactions involves several parameters, as detailed in the table below.

Table 2: Key Parameters in Lipase-Mediated Synthesis of Cinnamyl Esters

Parameter Influence on Reaction Example Finding
Enzyme Source/Type Determines selectivity, activity, and stability. Lipase from Thermomyces lanuginosus (Lipozyme TL IM) was found to be a highly effective catalyst for transesterification. mdpi.com
Substrate Molar Ratio Affects reaction equilibrium and can cause substrate inhibition. For cinnamyl acetate synthesis, a high ethyl acetate to cinnamyl alcohol ratio (15:1) was optimal. nih.gov
Temperature Influences reaction rate and enzyme stability. Optimal temperature for in situ transesterification to produce biodiesel was found to be 25°C. mdpi.com
Enzyme Loading Higher loading can increase the reaction rate up to a point. A conversion of 90.06% for cinnamyl acetate was achieved with a lipase loading of 2.67 g/L. nih.gov
Reaction Medium Use of organic solvents or solvent-free systems impacts enzyme activity and product recovery. In a solvent-free system, ethyl acetate served as both the acyl donor and the solvent for cinnamyl alcohol. nih.gov

This table summarizes critical factors influencing the efficiency of enzymatic ester synthesis, with examples drawn from studies on cinnamyl acetate and related esters.

Whole-Cell Biotransformation for this compound

Whole-cell biotransformation presents an attractive alternative to using isolated enzymes. This approach utilizes intact microbial cells that contain the desired enzymes, eliminating the need for costly and time-consuming enzyme purification. Whole-cell biocatalysts can also offer the advantage of in-situ cofactor regeneration.

The synthesis of cinnamyl acetate has been successfully achieved using a whole-cell biocatalyst of Escherichia coli expressing a novel esterase. nih.gov This system demonstrated high transesterification activity in a non-aqueous system, achieving a conversion of cinnamyl alcohol of up to 97.1% within 2 hours under optimal conditions. nih.gov Furthermore, the biotransformation of cinnamyl alcohol, the precursor for this compound, has been demonstrated using whole cells of the fungus Colletotrichum acutatum. researchgate.net These examples highlight the potential of whole-cell systems for the efficient and cost-effective production of this compound. The use of whole-cell biocatalysts from organisms like Aspergillus oryzae has also shown promise for the synthesis of various short-chain flavor esters. researchgate.net

Genetic Engineering and Metabolic Pathway Design for Enhanced Biosynthesis

Genetic and metabolic engineering strategies offer powerful tools to enhance the microbial production of esters like this compound. These approaches aim to optimize the metabolic pathways within a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to increase the flux towards the desired product.

The biosynthesis of esters in microorganisms typically involves three key modules: the acyl-CoA production module, the alcohol production module, and the ester biosynthesis module. nih.gov Metabolic engineering efforts can focus on several key areas:

Enhancing Precursor Supply: Increasing the intracellular pools of the precursors, cinnamyl alcohol and isovaleryl-CoA, is a primary target. This can be achieved by overexpressing key enzymes in their respective biosynthetic pathways and deleting competing pathways. nih.gov For instance, strategies to increase the availability of acetyl-CoA, a precursor for many acyl-CoAs, have been extensively reviewed. nih.gov

Cofactor Engineering: Ensuring a sufficient supply of cofactors, such as NADPH, which are often required in biosynthetic pathways, is crucial. nih.gov

Expression of Ester-Synthesizing Enzymes: Introducing and overexpressing enzymes with high activity and specificity for cinnamyl alcohol and isovaleryl-CoA is essential. Alcohol acyltransferases (AATs) are a key class of enzymes that catalyze the final esterification step. nih.gov The overexpression of AAT-encoding genes, such as ATF1, has been shown to significantly increase the production of acetate esters in yeast. researchgate.net

By systematically applying these genetic and metabolic engineering strategies, it is feasible to develop robust microbial cell factories for the high-level production of this compound from simple carbon sources.

Iv. Spectroscopic and Analytical Research of Cinnamyl Isovalerate

Advanced Spectroscopic Characterization (e.g., NMR, MS, IR)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of cinnamyl isovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. In a study of this compound derivatives from Sabina gaussenii, detailed NMR data were used to identify new compounds. mdpi.comsemanticscholar.orgnih.gov For a related derivative, 3',4',5'-trimethoxycinnamyl caproate, specific proton (¹H) and carbon (¹³C) signals confirmed the core cinnamyl and acyl structures. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. The molecular formula of this compound is C₁₄H₁₈O₂. nih.govventos.comcymitquimica.comchemimpex.com The PubChem database lists a molecular weight of 218.29 g/mol . nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise molecular formula of this compound derivatives. mdpi.comsemanticscholar.org In one study, the molecular formula of a new derivative was assigned as C₁₈H₂₆O₅ based on a positive HRESIMS signal at [M+Na]⁺ 345.1674. semanticscholar.org Gas chromatography-mass spectrometry (GC-MS) data reveals characteristic fragmentation patterns, with major peaks often observed at m/z values of 85, 57, 117, 115, and 41. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound shows a characteristic absorption band for the carbonyl group (C=O) of the ester at approximately 1735 cm⁻¹. mdpi.comsemanticscholar.org This absorption is a key indicator of the ester functionality within the molecule.

Table 1: Spectroscopic Data for this compound and a Related Derivative

Technique Compound Key Observations Source
¹H NMR 3',4',5'-trimethoxycinnamyl caproate Methoxy (B1213986) signals (δH 3.87, 3.84) mdpi.comsemanticscholar.org
¹³C NMR 3',4',5'-trimethoxycinnamyl caproate Carbonyl (δC 173.8), Benzene ring (δC 153.3, 138.0, 132.0, 103.6), Double bond (δC 134.2, 122.9) mdpi.comsemanticscholar.org
MS (GC-MS) This compound Top 5 Peaks (m/z): 85, 57, 117, 115, 41 nih.gov
IR This compound derivative Carbonyl (C=O) absorption at 1735 cm⁻¹ mdpi.comsemanticscholar.org

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for identification. For this compound, reported Kovats retention indices are around 1663 and 1655 on standard non-polar columns and 1670 on semi-standard non-polar columns. nih.gov GC-MS has been used to identify this compound in the essential oils of various plants, such as Semenovia tragioides, where it was found to be a main component (9.4%). tandfonline.com It has also been detected in the oil from the flowers of the bitter orange tree. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of this compound, particularly for less volatile derivatives or when derivatization is not desirable. In the analysis of fragrances, reversed-phase HPLC with C18 columns is a common approach. researchgate.net A study on Sabina gaussenii utilized semi-preparative HPLC with a CH₃CN–H₂O mobile phase for the purification of this compound derivatives. mdpi.com

The development and validation of analytical methods are critical to ensure accurate and reliable results. This process involves optimizing chromatographic conditions and demonstrating the method's performance characteristics. For instance, in the development of an HPLC method for analyzing fragrance allergens, parameters such as the mobile phase composition, flow rate, and detection wavelength are carefully optimized. researchgate.netresearchgate.net Validation would typically involve assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ), following guidelines such as those from the International Council for Harmonisation (ICH). europa.eutci-thaijo.org While specific validation data for a method solely focused on this compound is not detailed in the provided search results, the principles of method development for similar compounds are well-established. researchgate.nettci-thaijo.org

This compound is often found as a component of complex mixtures, such as essential oils and fragrance formulations. tandfonline.comthegoodscentscompany.comgoogle.comgoogle.com Its analysis in these matrices requires robust separation techniques to resolve it from other components. For example, the analysis of essential oils from Picea sitchensis (Sitka spruce) involved capillary GC and GC/MS to separate and identify numerous constituents, including esters like dihydrothis compound. researchgate.net The extraction of this compound derivatives from the branches and leaves of Sabina gaussenii involved partitioning with various solvents followed by column chromatography and HPLC to isolate the compounds of interest. mdpi.comsemanticscholar.orgnih.gov

Table 2: Chromatographic Data for this compound

Technique Matrix/Application Key Parameters/Findings Source
GC-MS General Kovats Retention Index (standard non-polar): 1663, 1655 nih.gov
GC-MS Essential Oil of Semenovia tragioides Identified as a main component (9.4%) tandfonline.com
HPLC Purification of derivatives from Sabina gaussenii Mobile phase: CH₃CN–H₂O (80:20) mdpi.com
HPLC Fragrance allergen analysis C18 column, various mobile phases researchgate.net

Chemometric Approaches for Data Interpretation in this compound Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing complex mixtures containing this compound, chemometric techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) can be applied to chromatographic or spectroscopic fingerprints. These methods can help in classifying samples based on their origin, quality, or other characteristics. For example, a study on Eurycoma longifolia used chemometrics to evaluate the quality of different samples based on their chromatographic fingerprints. mdpi.com While a specific study applying chemometrics directly to this compound was not found in the search results, this approach is highly relevant for quality control and authenticity studies of natural products where this compound is a marker compound.

V. Biological Activities and Pharmacological Research of Cinnamyl Isovalerate

Antimicrobial Properties

Cinnamyl isovalerate has been identified as a component in plant essential oils that exhibit notable antimicrobial effects. sbmu.ac.ir Its potential to inhibit the growth of various microorganisms is an area of active investigation. cymitquimica.com

Research has demonstrated that essential oils containing this compound possess significant antibacterial properties, showing efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. sbmu.ac.irsbmu.ac.ir

Essential oils rich in this compound have shown marked inhibitory effects against Gram-positive bacteria. sbmu.ac.ir A study on the essential oil from the aerial parts of Semenovia tragioides, which contains this compound as a major component (7.4%), reported remarkable inhibition of all tested bacteria, with the most significant activity observed against Staphylococcus aureus. sbmu.ac.irsbmu.ac.ir Similarly, another study noted that the essential oil of Semenovia frigida was effective against several Gram-positive bacteria. researchgate.net Research on Semenovia suffruticosa leaf extracts also confirmed antibacterial activity against various Gram-positive strains, including Staphylococcus aureus, Staphylococcus haemolyticus, and Micrococcus roseus, although the essential oil from this particular sample contained a lower concentration of this compound (0.1%). acgpubs.org

The antibacterial spectrum of essential oils containing this compound also extends to Gram-negative bacteria. sbmu.ac.ir The essential oil of Semenovia tragioides was found to inhibit the growth of four different Gram-negative strains. sbmu.ac.irsbmu.ac.ir Further studies on the essential oils of other plants from the Apiaceae family have also reported moderate to significant inhibitory activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.net Leaf extracts of Semenovia suffruticosa showed a mild inhibitory effect against a panel of fourteen Gram-negative bacterial strains. acgpubs.org

Antibacterial Activity of Essential Oils Containing this compound

Plant Source / ExtractThis compound Content (%)Gram-Positive Bacteria TestedGram-Negative Bacteria TestedKey FindingsReference
Semenovia tragioides Essential Oil7.4%Staphylococcus aureus, Staphylococcus epidermidisEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella dysenteriaeRemarkably inhibited all tested bacteria; maximum activity against S. aureus. sbmu.ac.ir, sbmu.ac.ir
Semenovia frigida Essential OilNot specified, but presentBacillus subtilis, Staphylococcus aureus, Streptococcus pneumoniaePseudomonas aeruginosa, Klebsiella pneumoniae, AcinetobacterExhibited significant activity against all tested Gram-positive bacteria. researchgate.net
Semenovia suffruticosa Leaf Extract/Oil0.1%Micrococcus roseus, Staphylococcus haemolyticus, Staphylococcus aureus, etc.Escherichia coli, Salmonella paratyphi, Xanthomonas maltophilia, etc.Extracts showed highest activity against some Gram-positive strains; mild activity against Gram-negative strains. acgpubs.org

Antibacterial Activity of this compound

Anti-inflammatory and Antioxidant Mechanisms

The potential anti-inflammatory and antioxidant effects of this compound are areas of emerging research, often inferred from studies on its derivatives and parent compounds like cinnamic acid. ontosight.aiontosight.airesearchgate.net Derivatives such as 3',4',5'-Trimethoxycinnamylisovalerate and 3',4'-Dimethoxythis compound have been noted for their potential anti-inflammatory and antioxidant properties. ontosight.aiontosight.ai Cinnamic acid and its derivatives are known to possess various biological properties, and their mechanisms are being explored in different experimental models. researchgate.netfrontiersin.org

The anti-inflammatory potential of compounds related to this compound has been investigated using various established experimental models.

In Vitro Models:

Macrophage Cell Lines: Studies have utilized macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to create an inflammatory environment. nih.gov In these models, researchers assess the ability of a compound to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). nih.gov Synthetic dienes derived from cinnamic acid have shown the ability to reduce these inflammatory markers, suggesting a mechanism linked to immunomodulation and macrophage repolarization. nih.gov

Enzyme Inhibition Assays: The inhibitory effects on key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are also evaluated. nih.gov For instance, the chloroform (B151607) fraction of Ailanthus excelsa, which contains cinnamic acid, showed significant COX-2 inhibitory potential. researchgate.net

In Vivo Models:

Carrageenan-Induced Paw Edema: A common model for acute inflammation involves inducing paw edema in rats using carrageenan. The anti-inflammatory effect is measured by the reduction in paw swelling. researchgate.net The chloroform fraction of Ailanthus excelsa stem bark demonstrated significant anti-inflammatory activity at a dose of 200 mg/kg in this model. researchgate.net

Colitis Models: In models of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, mango polyphenols have been shown to exert anti-inflammatory effects. mdpi.com These effects are partly attributed to the increased production of short-chain fatty acids, including isovalerate, in the gut. mdpi.com

Models for Anti-inflammatory Research of this compound and Related Compounds

Model TypeSpecific ModelCompound/Extract StudiedObserved EffectsReference
In VitroLPS-stimulated RAW 264.7 macrophagesSynthetic cinnamate-derived dienesReduced pro-inflammatory cytokines (TNF-α, IL-6); increased anti-inflammatory cytokines (IL-10). nih.gov
In VitroCOX-2 enzyme inhibition assayAilanthus excelsa fraction (containing cinnamic acid)Significant COX-2 inhibitory potential. researchgate.net
In VivoCarrageenan-induced paw edema in ratsAilanthus excelsa fraction (containing cinnamic acid)Significant reduction in paw edema. researchgate.net
In VivoDSS-induced colitis in miceMango polyphenolsAnti-inflammatory activity, partly linked to increased fecal isovalerate. mdpi.com

Oxidative Stress Modulation by this compound

Research into this compound and its related compounds has highlighted their potential to modulate oxidative stress. While direct studies on this compound are limited, its derivatives have demonstrated notable antioxidant properties. For instance, compounds such as 3',4'-Dimethoxythis compound and 3',4',5'-trimethoxycinnamylisovalerate are recognized for their antioxidant activities. ontosight.aiontosight.ai This antioxidant capacity is a key factor in their potential to protect against disorders related to oxidative stress. ontosight.ai The broader class of cinnamic acid derivatives is known for functions including antioxidant and antimicrobial activities, which are considered for cosmetic and therapeutic applications. researchgate.net These properties suggest that the this compound scaffold is a promising area for research into new agents that can counteract the effects of oxidative stress.

Cytotoxicity and Antitumor Research

The cytotoxic potential of this compound and its derivatives has been a subject of significant scientific inquiry, particularly in the context of developing new antitumor agents. Research has focused on evaluating these compounds against various human cancer cell lines.

Evaluation of this compound and Derivatives against Cancer Cell Lines

Chemical investigations into plant extracts have led to the isolation and evaluation of this compound derivatives for their cytotoxic effects. A notable study on the plant Sabina gaussenii resulted in the isolation of two new this compound derivatives among other compounds. mdpi.comnih.gov The cytotoxic activities of these isolated compounds were then assessed against several cancer cell lines. mdpi.comnih.govnih.gov

In a study evaluating compounds isolated from Sabina gaussenii, two specific compounds demonstrated notable cytotoxicity against the HeLa human cervical carcinoma cell line. mdpi.comnih.gov As detailed in the table below, these compounds, identified as compound 6 and compound 19 in the study, exhibited significant inhibitory effects, suggesting their potential as subjects for further anticancer research. mdpi.comnih.govnih.gov

Cytotoxicity of this compound Derivatives Against HeLa Cell Line

Compound (from Sabina gaussenii study) IC₅₀ (μM)
Compound 6 0.4 ± 0.1

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

The same derivatives from Sabina gaussenii were also tested against the BGC-823 human gastric carcinoma cell line. mdpi.comnih.gov Both compound 6 and compound 19 showed cytotoxic activity, with compound 6 being particularly potent. mdpi.comnih.govnih.gov These findings indicate a potential therapeutic application for these specific this compound derivatives in targeting gastric cancer.

Cytotoxicity of this compound Derivatives Against BGC-823 Cell Line

Compound (from Sabina gaussenii study) IC₅₀ (μM)
Compound 6 0.9 ± 0.2

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

The investigation extended to the A549 human lung adenocarcinoma cell line. The crude 90% acetone (B3395972) extract from Sabina gaussenii showed significant cytotoxicity with an IC₅₀ value of 0.98 ± 0.1 μg/mL. mdpi.comnih.gov Among the isolated compounds, compound 19 was found to be active against A549 cells, further broadening the potential antitumor spectrum of this compound derivatives. mdpi.comnih.govnih.gov

Cytotoxicity of this compound Derivatives Against A549 Cell Line

Compound/Extract (from Sabina gaussenii study) IC₅₀
90% Acetone Extract 0.98 ± 0.1 μg/mL

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Other Emerging Biological Activities and Potential Therapeutic Applications

Beyond its antioxidant and cytotoxic profiles, this compound and its derivatives are being explored for other biological activities and applications. Research has indicated potential anti-inflammatory and antimicrobial properties for related compounds. ontosight.aiontosight.ainih.govjapsonline.com The favorable chemical properties and stability of this compound make it a candidate for the development of new therapeutic agents. chemimpex.com Its distinct fragrance has also led to its use in perfumery and cosmetics. researchgate.netchemimpex.comontosight.ai The compound is found naturally in some plants, including the fruit of the pear, Pyrus communis. thegoodscentscompany.com These diverse activities suggest that this compound holds promise for a variety of applications, from pharmaceuticals to consumer products. chemimpex.comontosight.ai

Effects on Mammalian Physiological Systems

The physiological effects of this compound in mammals are multifaceted, stemming from its metabolic breakdown and the activities of its constituent parts. In vivo, esters like this compound are anticipated to undergo hydrolysis, a process catalyzed by ubiquitous esterase enzymes, which splits the compound into cinnamyl alcohol and isovaleric acid. google.com This metabolic process is fundamental to understanding its systemic effects.

Studies have suggested that this compound may possess potential pharmacological properties, including antioxidant and anti-inflammatory activities. ontosight.ai While direct studies on this compound are limited, research on structurally related cinnamyl and isovalerate compounds provides insight into its potential biological roles. For instance, various cinnamic acid derivatives have been investigated for functions including antioxidant and antimicrobial activities. researchgate.net Phenylpropanoids, a class of compounds that includes cinnamyl alcohol, are known to induce oxidative stress, which is a key mechanism in some biological activities. mdpi.com

Research on the isovalerate moiety has revealed specific effects on the digestive systems of mammals. In ruminants such as steers, dietary supplementation with isovalerate has been shown to improve the microbial status and enzymatic activities within the rumen. researchgate.net Specifically, it increased the population of cellulolytic bacteria and altered the activity of various digestive enzymes. researchgate.net Similarly, in weaned piglets, the use of plant essential oils containing cinnamaldehyde (B126680) led to an enhanced fecal level of isovaleric acid, which is associated with changes in gut microbiota. frontiersin.org

In toxicological screenings, cinnamyl derivatives as a group have shown evidence of genotoxic activity in isolated mammalian cells (in vitro). However, this activity did not translate into mutagenic or genotoxic effects in in vivo studies. femaflavor.org

Table 1: Summary of Observed Physiological Effects

System Affected Specific Effect Relevant Component/Compound Citation
Metabolic System Hydrolyzed by esterases into cinnamyl alcohol and isovaleric acid. This compound google.com
General Potential antioxidant and anti-inflammatory activities. This compound ontosight.ai
Digestive System (Ruminants) Improved microbial status and ruminal enzyme activities in steers. Isovalerate researchgate.net
Digestive System (Pigs) Increased fecal concentrations of isovaleric acid in weaned piglets. Isovaleric Acid (from cinnamaldehyde) frontiersin.org
Cellular Level (in vitro) Evidence of genotoxic activity in isolated mammalian cells. Cinnamyl Derivatives femaflavor.org
Systemic Level (in vivo) No evidence of genotoxic activity. Cinnamyl Derivatives femaflavor.org

Neurobiological Implications and Research

The neurobiological implications of this compound are primarily linked to its isovaleric acid component, which is a known bioactive molecule derived from the valerian plant. Research and patent literature suggest that isovaleric acid and its esters, including this compound, exhibit pharmacological properties that affect the central nervous system (CNS). google.comgoogleapis.com

These compounds are proposed to act as mild depressants of CNS activity. google.comgoogleapis.com This effect is characterized by a slight suppression of CNS function, potentially by enhancing central neurotransmitter inhibition or reducing irritability, without causing significant weakness or sedative effects at therapeutic doses. google.com This has led to the investigation of their use in treating pathological conditions that may be improved by such mild CNS depression, including spasticity and convulsions. google.com The biologically active substances in valerian root, which include complex esters of isovaleric acid, are known to reduce the excitability of the central nervous system and decrease tension associated with mental overload and fatigue. violapharm.com

Conversely, the accumulation of isovaleric acid in the body is known to be toxic to the central nervous system. lmdb.cadal.ca In the genetic disorder isovaleric acidemia, the buildup of isovaleric acid leads to neurological dysfunction. lmdb.ca Studies on rat models have shown that isovaleric acid can inhibit the activity of critical brain enzymes like Na+, K+-ATPase in synaptic membranes. nih.gov Since this enzyme is vital for maintaining neuronal excitability, its inhibition is considered a potential mechanism for the neurological symptoms seen in patients with isovaleric acidemia. nih.gov

Table 2: Summary of Neurobiological Implications

Observed Effect/Implication Proposed Mechanism or Context Relevant Compound(s) Citation
Mild CNS Depression May alleviate symptoms of spasticity and convulsions without major sedation. Isovaleric acid derivatives (incl. This compound) google.comgoogleapis.com
Reduced CNS Excitability Reduces tension and irritability from mental overload. Complex esters of isovaleric acid (as in Valerian) violapharm.com
Neurotoxicity (at high concentrations) Accumulation is toxic to the CNS, causing neurological dysfunction. Isovaleric Acid lmdb.cadal.ca
Enzyme Inhibition Inhibits Na+, K+-ATPase activity in synaptic membranes of the cerebral cortex. Isovaleric Acid nih.gov

Vi. Structure Activity Relationships Sar and Mechanistic Studies

Correlating Structural Modifications with Biological Activity

While specific SAR studies exclusively focused on cinnamyl isovalerate are not extensively documented, valuable insights can be drawn from research on the broader class of cinnamic acid esters. These studies highlight the importance of both the cinnamyl and the ester moieties in determining the biological efficacy of these compounds.

The general structure of a cinnamic acid ester consists of a phenyl ring attached to a propenoic acid, which is then esterified with an alcohol. For this compound, the alcohol is cinnamyl alcohol and the acid is isovaleric acid.

Key Structural Features Influencing Activity:

The Cinnamoyl Moiety: The unsaturated bond in the propenyl side chain and the phenyl ring are critical for the biological activities of many cinnamic acid derivatives. Modifications to the phenyl ring, such as the introduction of hydroxyl or methoxy (B1213986) groups, can significantly alter the compound's properties, including its antioxidant and anti-inflammatory activities.

The Ester Group: The nature of the alcohol or acid that forms the ester bond plays a significant role in the compound's lipophilicity and its ability to interact with biological targets. In the case of this compound, the isovalerate group contributes to its characteristic fruity aroma and likely influences its pharmacokinetic profile. Studies on various cinnamyl esters have shown that the length and branching of the alkyl chain in the ester group can affect the compound's activity. researchgate.net

Research on a series of cinnamic acid esters has demonstrated that the type and chain length of the alkoxy group in the ester moiety, as well as steric hindrance near the ester group, significantly influence their acaricidal activity. researchgate.net Esters were found to be more active than the corresponding acids, amides, or ketones. researchgate.net This suggests that the ester linkage in this compound is a crucial feature for its biological function.

Furthermore, studies on other cinnamyl esters have shown that they can be hydrolyzed by carboxylesterases to release cinnamyl alcohol and the corresponding carboxylic acid. femaflavor.org The rate of this hydrolysis can be influenced by the structure of the ester, which in turn affects the systemic exposure to the intact ester and its metabolites.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide valuable tools for predicting and understanding the interactions of small molecules like this compound with biological macromolecules.

A notable computational study identified this compound as a potential inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. researchgate.net In this study, a database of ligands was screened against a homology-modeled structure of the ACE protein. researchgate.net this compound was found to have a high binding affinity, suggesting a potential interaction with the active site of the enzyme. researchgate.net The study highlighted that this compound interacted at a low energy level with the amino acids in the potential active site of ACE. researchgate.net

Table 1: Predicted QSAR Properties of this compound

PropertyValue
Partial Charges0.00e
Surface Area548.70 Ų
Volume677.10 ų
Hydration Energy-2.32 Kcal/mol
Log P0.97
Refractivity48.44 ų
Polarizability16.81 ų
Mass200.15 amu

This data is derived from a computational analysis and provides theoretical values for various physicochemical properties of this compound. researchgate.net

These computational findings provide a strong rationale for further experimental investigation into the ACE inhibitory potential of this compound.

Receptor Binding and Enzyme Inhibition Studies

While direct experimental receptor binding assays for this compound are scarce in the literature, information can be inferred from studies on its constituent parts and related molecules.

The isovalerate moiety of the molecule is known to interact with olfactory receptors (ORs). Specifically, isovalerate can activate olfactory receptor 558 (Olfr558) in enterochromaffin cells. nih.gov This activation triggers a Gαolf-adenylyl cyclase signaling pathway, leading to calcium influx and subsequent serotonin (B10506) release. nih.gov While this action is attributed to isovalerate itself, it suggests a potential for this compound to interact with certain G protein-coupled receptors (GPCRs), particularly those involved in chemosensation.

Regarding enzyme inhibition, the aforementioned computational study strongly points towards this compound as a potential inhibitor of Angiotensin-Converting Enzyme (ACE) . researchgate.net Experimental validation of this predicted activity is a critical next step. Assays for ACE inhibition typically measure the rate of substrate conversion in the presence and absence of the potential inhibitor. nih.gov

Furthermore, cinnamic acid and its derivatives have been shown to inhibit various other enzymes. For instance, some cinnamic acid amides and esters exhibit inhibitory activity against monoamine oxidase B (MAO-B) and cholinesterases. inchem.org The hydrolysis of cinnamyl esters by liver esterases has also been documented, indicating an interaction with these metabolic enzymes. soton.ac.uk The kinetics of this hydrolysis are influenced by the structure of the ester, with steric hindrance around the ester bond being a key factor. soton.ac.uk

Table 2: Potential Enzyme Interactions of this compound and its Moieties

Enzyme/ReceptorMoiety/CompoundType of InteractionEvidence
Angiotensin-Converting Enzyme (ACE)This compoundInhibition (Predicted)Computational Modeling researchgate.net
Olfactory Receptor 558 (Olfr558)IsovalerateActivationExperimental (on isovalerate) nih.gov
CarboxylesterasesCinnamyl EstersSubstrate (Hydrolysis)Experimental femaflavor.orgsoton.ac.uk
Monoamine Oxidase B (MAO-B)Cinnamic Acid DerivativesInhibitionExperimental (on derivatives) inchem.org
CholinesterasesCinnamic Acid DerivativesInhibitionExperimental (on derivatives) inchem.org

Elucidation of Signaling Pathways and Molecular Targets

The biological effects of this compound are likely mediated through its modulation of specific intracellular signaling pathways. While direct studies on this compound are limited, research on cinnamic acid, cinnamyl alcohol, and their derivatives provides significant clues.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Several studies have shown that cinnamic acid derivatives can inhibit the activation of NF-κB. ucl.ac.uk For example, certain resveratrol-based cinnamic esters have been found to suppress the expression of NF-κB target genes like iNOS and COX-2 by inhibiting the phosphorylation of p65 and IκB. nih.gov This suggests that this compound, upon hydrolysis to cinnamyl alcohol and isovaleric acid, or as an intact molecule, could exert anti-inflammatory effects by targeting the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Cinnamic acid derivatives have been shown to modulate MAPK signaling. For instance, some derivatives can inhibit the migration and invasion of cancer cells by inactivating the p38 MAPK signaling pathway. nih.gov Cinnamyl alcohol has been shown to suppress the phosphorylation of ERK1/2. researchgate.net The activation of certain olfactory receptors by ligands can also trigger the phosphorylation of ERK1/2 and p38 MAPK. nih.gov

AMP-Activated Protein Kinase (AMPK) Signaling Pathway: AMPK is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK can lead to beneficial effects such as increased fatty acid oxidation and glucose uptake. Cinnamic acid and cinnamyl alcohol have been implicated in the activation of the AMPK signaling pathway. researchgate.netgoogle.com For example, cinnamyl alcohol has been observed to increase the phosphorylation of both AMPKα and its downstream target, acetyl-CoA carboxylase (ACC). researchgate.net Compositions containing cinnamic acid have been proposed to activate AMPK. google.com

The interaction of the isovalerate moiety with olfactory receptors can also lead to downstream signaling events involving cyclic AMP (cAMP) and protein kinase A (PKA), which can cross-talk with other major signaling pathways. nih.govmdpi.com

Vii. Toxicological and Safety Research of Cinnamyl Isovalerate

Mammalian Toxicology Studies

Toxicological assessments of cinnamyl isovalerate have been conducted to determine its potential effects on mammals. These studies are crucial for establishing safety profiles, particularly as it is used as a flavoring and fragrance ingredient. nih.gov The evaluation often involves considering data from a group of structurally related substances, such as cinnamyl alcohol, cinnamaldehyde (B126680), and other cinnamyl esters, to understand its metabolic fate and potential toxicity. femaflavor.orginchem.orgfemaflavor.orgresearchgate.net

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single, high dose of a substance. For this compound, these studies have demonstrated a low order of acute toxicity via both oral and dermal routes. femaflavor.org

An oral acute toxicity study in rats established a median lethal dose (LD50) of greater than 5000 mg/kg of body weight. femaflavor.orgthegoodscentscompany.com Similarly, a dermal acute toxicity study in rabbits showed an LD50 value of over 5000 mg/kg. thegoodscentscompany.comspectrumchemical.com These findings indicate that this compound has very low acute toxicity when ingested or applied to the skin. femaflavor.org

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
Acute Oral ToxicityRatOral>5000 femaflavor.orgthegoodscentscompany.com
Acute Dermal ToxicityRabbitDermal>5000 thegoodscentscompany.comspectrumchemical.com

Subchronic and chronic toxicity studies, which involve repeated exposure over a longer period, are not specifically available for this compound itself. However, its safety has been evaluated by regulatory and safety bodies like the European Food Safety Authority (EFSA) and the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA) based on its inclusion in a group of related cinnamyl derivatives. femaflavor.orgresearchgate.netfragranceu.com

These evaluations rely on the principle that esters like this compound are expected to be hydrolyzed into their constituent parts, cinnamyl alcohol and isovaleric acid, which are then metabolized through well-known pathways. inchem.orgresearchgate.net Data from studies on structurally related substances, such as cinnamyl alcohol, are used to assess the safety of the entire group. inchem.org For instance, a no-observed-effect level (NOEL) of 54 mg/kg of body weight per day for cinnamyl alcohol has been identified in toxicology studies. inchem.org Based on the assessment of the entire group, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that this compound is safe at a maximum use level of 5 mg/kg in complete feed for all target animal species. researchgate.net

There is a lack of specific genotoxicity and mutagenicity data for this compound in available safety data sheets. spectrumchemical.combreezeipl.comchemsrc.com However, the broader group of cinnamyl derivatives has been evaluated for genotoxic potential. femaflavor.orginchem.org

Dermatological Research and Sensitization Potential

The effects of this compound on the skin have been a focus of research, particularly due to its use in fragrances. nih.gov

Data on the skin irritation potential of this compound presents some varied findings. Some safety data sheets classify the compound as a skin irritant. spectrumchemical.combreezeipl.com Conversely, one source reports that a 2% solution of this compound caused no irritation or sensitization in human subjects. thegoodscentscompany.com This suggests that the concentration of the substance is a critical factor in its potential to cause skin irritation. Cinnamyl derivatives, as a class, are known to have some potential for causing allergic contact dermatitis. nih.govresearchgate.netnih.gov A toxicologic and dermatologic review of this compound for its use as a fragrance ingredient has been published, indicating its relevance in dermatological assessments. nih.gov

Quantitative Risk Assessment for Dermal Sensitization

A quantitative risk assessment (QRA) for dermal sensitization is a methodical approach used to determine safe use levels of fragrance ingredients in various consumer products. nih.gov This exposure-based assessment is crucial for preventing the induction of skin sensitization. nih.gov The core of the dermal QRA involves determining a No Expected Sensitization Induction Level (NESIL), applying sensitization assessment factors (SAFs), and calculating consumer exposure levels (CEL). nih.gov An acceptable exposure level (AEL) is derived by dividing the NESIL by the SAFs. For a substance to be considered safe for use in a specific product, the AEL must be greater than or equal to the CEL. nih.goveuropa.eu

The International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) have adopted this QRA methodology as a core strategy for managing the risk of dermal sensitization to fragrance ingredients. nih.gov This approach is used to establish global standards for the fragrance industry. nih.gov The process involves dose-response assessments, often using animal models like the Local Lymph Node Assay (LLNA), to determine the dose per unit of skin area that is not expected to cause sensitization. europa.eu

Environmental Toxicology and Ecotoxicological Impact

Information regarding the specific environmental toxicology and ecotoxicological impact of this compound is limited in the provided search results. Safety data sheets for the compound advise preventing it from entering drains, waterways, or soil. metasci.cabreezeipl.com They also state that there is no available data on its ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil. metasci.cachemsrc.com One source indicates that contamination of soil, ground, and surface waters should be prevented, and the material should not be allowed to enter streams, sewers, or other waterways. breezeipl.com

Safety Assessment for Specific Applications (e.g., flavor and fragrance industries)

This compound is utilized as a flavoring agent and fragrance ingredient. femaflavor.orgnih.gov Its safety in these applications is assessed by regulatory and industry bodies.

Flavor and Extract Manufacturers Association (FEMA) GRAS Status Research

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS). femaflavor.orgfemaflavor.org It is listed as FEMA number 2302. nih.govfemaflavor.org The FEMA Expert Panel conducts comprehensive safety evaluations of flavoring substances, considering factors like exposure, structural similarity to other compounds, metabolism, and toxicology. epa.govnih.gov

The GRAS status of cinnamyl derivatives, including this compound, was reaffirmed based on their self-limiting properties as flavoring substances, rapid absorption, metabolic detoxification, and excretion. femaflavor.org The evaluation of cinnamyl derivatives is part of a broader program that reassesses the safety of all FEMA GRAS flavor ingredients. femaflavor.orgepa.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov

Regulatory Considerations and Safety Margins

Regulatory bodies and industry organizations establish guidelines for the safe use of flavor and fragrance ingredients. For pesticide formulations, the Environmental Protection Agency (EPA) establishes tolerance exemptions for certain inert ingredients, considering potential cumulative effects and aggregate exposure levels to ensure a reasonable certainty of no harm. govinfo.gov While this compound is not explicitly listed in the provided EPA document, several other cinnamyl esters are. govinfo.gov

The European Union also has regulations concerning flavoring substances. researchgate.net Safety data for this compound often states that it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. chemsrc.com

The following table provides an overview of the regulatory status and identification numbers for this compound.

Identifier Value Source
FEMA Number2302 nih.govfemaflavor.org
JECFA Number654 nih.gov
GRAS Number3 nih.gov
FDA 21CFR172.515 nih.gov
EINECS Number205-407-9 nih.gov

Thermal Degradation Products and Their Toxicological Implications in Flavor Chemistry

The toxicological evaluation of flavor chemicals used in products that involve heating, such as electronic nicotine (B1678760) delivery systems (ENDS), must consider the potential for thermal degradation. mdpi.com When heated, flavor chemicals can break down into other compounds, some of which may have toxicological properties. mdpi.com

A study on the thermal degradation of various flavor chemicals was conducted to screen them for their potential use in ENDS formulations. mdpi.com In this study, the analysis of this compound was not successful due to its late elution from the gas chromatography column, which resulted in carryover into subsequent injections. mdpi.comresearchgate.net This prevented the identification and quantification of its thermal degradation products under the experimental conditions used. mdpi.comresearchgate.net The study did note that most flavor chemicals tested resulted in fewer than 10-12 thermal degradation products. mdpi.com

Hazardous decomposition products of this compound under fire conditions can include carbon oxides. metasci.ca

Viii. Advanced Applications and Industrial Research of Cinnamyl Isovalerate

Cinnamyl Isovalerate in Flavor and Fragrance Science

This compound is a significant component in the palette of flavorists and perfumers due to its unique sensory properties and ability to blend with other aromatic compounds. breezeipl.comchemimpex.com

A detailed breakdown of its sensory descriptors is provided below:

Sensory CategoryDescriptors
Odor Spicy, Floral, Fruity, Rose, Green, Sweet
Flavor Fruity (Pear, Apple, Grape, Blueberry, Pineapple, Melon), Winey, Fermented, Honey, Sweet, Spicy (Cinnamon, Clove)

This table is based on sensory data from multiple sources. breezeipl.comthegoodscentscompany.com

Sensory evaluation studies are crucial for determining the optimal use levels of this compound in various food and beverage products to achieve the desired flavor profile. These evaluations are often conducted by trained panels that systematically assess the sensory characteristics of products containing the flavor ingredient. everglowspirits.com

This compound's ability to blend well with other fragrance and flavor components makes it a valuable ingredient in the creation of complex aroma formulations. chemimpex.com It is particularly noted for its use in strawberry flavor formulations, where it contributes to a more natural and well-rounded aroma profile. scentspiracy.com In one such formulation, this compound was used alongside compounds like ethyl lactate, ethyl methylphenylglycidate, and maltol (B134687) to create a strawberry flavor. scentspiracy.com The compound's fruity and sweet notes can enhance and complement the other aromatic constituents, leading to a more authentic and appealing final product. breezeipl.com Its versatility allows it to be used in flavor compositions for a variety of products including apple, apricot, cherry, grape, peach, and pineapple. breezeipl.com

The stability of flavor compounds like this compound is a critical factor in food and beverage production, as it can be affected by processing and storage conditions such as heat, light, and pH. gcms.cz this compound is generally considered stable under normal conditions. breezeipl.com However, it is incompatible with strong oxidizing agents and strong reducing agents. breezeipl.com Upon combustion, it may decompose to form carbon monoxide and other unidentified organic compounds. breezeipl.com

In acidic beverage systems, the stability of esters can be a concern. While specific studies on the degradation of this compound in various food matrices are limited, the hydrolysis of esters is a known reaction that can be influenced by pH and enzymatic activity. soton.ac.uk The hydrolysis of this compound would yield cinnamyl alcohol and isovaleric acid. Research on related cinnamyl esters has shown that they are rapidly absorbed and metabolized in the body. nih.gov For instance, methyl cinnamate (B1238496) is partially hydrolyzed to cinnamic acid in the stomach and intestinal wall. nih.gov

In the fragrance industry, delivering a long-lasting and controlled release of scent is a primary objective. Microencapsulation is a common technique used to protect volatile fragrance compounds and control their release. google.comgoogle.com.af This involves entrapping the fragrance oil within a polymeric shell. googleapis.com While specific research on the microencapsulation of this compound is not widely published, the technology is applicable to fragrance ingredients with similar chemical properties. The choice of encapsulating material, such as aminoplast polymers or isocyanates, depends on the chemical nature of the core material. google.com.afjustia.com For instance, isocyanate-based microcapsules have been developed to improve stability for ester-containing fragrances. justia.com

The selection of fragrance ingredients for encapsulation can also be guided by their physicochemical properties, such as the octanol-water partition coefficient (ClogP). google.com this compound has an estimated Log P (o/w) of 4.013, indicating its lipophilic nature, which is a relevant factor for encapsulation in hydrophobic cores. breezeipl.combreezeipl.com Such delivery systems can provide a sustained release of the spicy, floral, and fruity aroma of this compound in applications like lotions and creams. chemimpex.com

Pharmaceutical and Medicinal Applications Research

The chemical structure of this compound has served as a basis for research into potential therapeutic agents. chemimpex.com

Recent research has focused on the isolation and characterization of new compounds derived from the basic structure of this compound. A study on the chemical constituents of Sabina gaussenii led to the isolation of two new this compound derivatives. nih.govnih.gov These compounds were identified through spectroscopic analysis, including MS, 1D- and 2D-NMR. nih.gov

The structures of these new derivatives are presented below:

CompoundMolecular FormulaKey Structural Features
New Derivative 1 C20H28O5A phenylpropanoid with a hexanoyl group.
New Derivative 2 C19H28O5A phenylpropanoid with a 4''-methyl-hexanoyl group.

Source: Sun et al., 2016 nih.gov

Furthermore, the cytotoxic activities of these and other isolated compounds were evaluated against several human cancer cell lines. nih.govnih.gov While the two new this compound derivatives themselves did not show significant cytotoxicity in the reported study, other compounds isolated from the same plant extract demonstrated notable activity against HeLa (human cervical carcinoma), BGC-823 (human gastric carcinoma), and A549 (human lung adenocarcinoma) cell lines. nih.govnih.gov This line of research highlights the potential for discovering novel bioactive molecules by investigating natural sources and their chemical constituents, including derivatives of known fragrance and flavor compounds like this compound. The isovalerate moiety itself is found in compounds with reported CNS-inhibiting properties, suggesting another potential avenue for therapeutic exploration. google.com

Role in Drug Formulations (e.g., taste masking)

The unpleasant taste of many active pharmaceutical ingredients (APIs) is a significant challenge in drug formulation, particularly for oral dosage forms like liquids, chewable tablets, and orally disintegrating tablets. Effective taste masking is crucial for patient compliance, especially in pediatric and geriatric populations. Flavoring agents are key excipients used to conceal bitter or otherwise disagreeable tastes.

This compound is recognized as a flavoring agent in the food industry and is permitted for use as an excipient in certain dietary supplement formulations. ecfr.govgovinfo.govnih.gov Its potential in pharmaceuticals stems from its strong, pleasant aroma profile, which can help to overpower or mask the undesirable taste of APIs. amazonaws.com While direct, extensive studies on this compound as a primary taste-masking agent in specific drug products are not widely published in major clinical journals, its inclusion in lists of permissible excipients by regulatory bodies like the FDA indicates its availability for such applications. ecfr.govgovinfo.gov

The mechanism of taste masking by flavoring agents like this compound is generally based on flavor perception, where the volatile compound's pleasant aroma, detected by the olfactory system, distracts from the bitter taste perceived by the taste buds. Esters are frequently used for this purpose; for example, d-limonene is used to mask the bitterness of alkaloids, and various other esters provide fruity notes to formulations. amazonaws.com Given its characteristic fruity and spicy notes, this compound is a candidate for masking specific types of off-notes in medicinal products. thegoodscentscompany.comgoogleapis.com The development of novel applications in specialized pharmaceuticals is considered a potential growth area for the this compound market. archivemarketresearch.com

Cosmetics and Personal Care Product Formulations

The most significant industrial application of this compound is within the cosmetics and personal care sector, where it functions almost exclusively as a fragrance ingredient. chemimpex.comcosmileeurope.eu Its complex aroma—described as sweet, floral, fruity, and warm-spicy—makes it a versatile component in creating sophisticated fragrance profiles. chemimpex.comchemimpex.com It is used to enhance the sensory experience of a wide range of products, making them more appealing to consumers. chemimpex.comchemimpex.com

The compound is incorporated into numerous product categories, including:

Fine Fragrances: It is a component in perfumes, eaux de parfum, and eaux de toilette. cosmileeurope.eu

Skincare: this compound is added to creams, lotions, and other skincare items to provide a pleasant scent. chemimpex.comchemicalbull.com

Soaps and Bath Products: Its fragrance contributes to the sensory experience of body washes, shampoos, and soaps. chemicalbull.comresearchgate.net

Other Toiletries: The compound is also found in products like deodorants. cosmileeurope.eu

Below is a table summarizing the use of this compound in various cosmetic and personal care products.

Product CategoryPrimary FunctionTypical Concentration of Fragrance Oils
PerfumesFragrance15-30%
Eau de ParfumFragrance10-14%
Eau de ToiletteFragrance6-9%
Skin Creams, ShampoosFragrance0.2-1%
Deodorant SticksFragrance1-3%

Table based on general fragrance oil concentrations in cosmetic products. cosmileeurope.eu

Emerging Industrial Uses and Research Areas

Beyond its established roles, this compound is a subject of ongoing research exploring novel applications. These emerging areas focus on its chemical properties, synthesis methods, and potential biological activities.

One area of research is the discovery of new, naturally occurring derivatives. For instance, a chemical investigation of the plant Sabina gaussenii led to the isolation of two new this compound derivatives, expanding the library of known related natural compounds. mdpi.comresearchgate.net Such discoveries can lead to new fragrance notes or compounds with unique biological activities.

Another significant research avenue is the optimization of its synthesis. Green chemistry approaches, such as enzymatic synthesis, are being explored for various esters to create more sustainable and efficient production methods. Research into the lipase-catalyzed synthesis of similar esters, like cinnamyl propionate (B1217596) and isoamyl acetate (B1210297), in solvent-free systems highlights a trend that could be applied to this compound production. dntb.gov.ua These methods are valued for their potential to reduce environmental impact compared to traditional chemical synthesis.

There is also interest in the potential biological properties of this compound and related compounds. While not its primary use, some research suggests that certain esters may have antimicrobial properties, which could be of interest for food preservation. cymitquimica.com Furthermore, studies on related cinnamic acid derivatives have shown potential antioxidant and anti-inflammatory effects, suggesting that this compound could be investigated for similar therapeutic properties, although this remains a nascent area of research. ontosight.aizhishangchem.com

Ix. Future Directions and Research Gaps for Cinnamyl Isovalerate

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The comprehensive study of cinnamyl isovalerate and its biological context can be significantly advanced through the integration of "omics" technologies. These approaches offer a holistic view, from the genetic blueprint to the metabolic footprint, providing insights that are unattainable with traditional targeted analyses.

Genomics and Transcriptomics: The biosynthetic pathways for many cinnamyl derivatives in plants are active areas of research. researchgate.net Genomic and transcriptomic studies on organisms known to produce this compound, such as those from the Juniperus or Sabina genera, could identify the specific genes and regulatory networks involved in its production. nih.govnih.gov For instance, integrated volatile metabolomic and transcriptomic analysis has been successfully used to understand the regulation of floral scents in other plant species, a methodology directly applicable to identifying the pathways for fragrance compounds like this compound. frontiersin.orgnih.gov This knowledge is foundational for metabolic engineering and synthetic biology approaches aimed at enhancing production. researchgate.net

Proteomics: Identifying the specific enzymes that catalyze the esterification of cinnamyl alcohol and isovaleric acid is crucial for developing efficient biocatalytic production methods. Proteomics can be employed to discover and characterize novel enzymes (e.g., lipases or esterases) from natural sources with high specificity and efficiency for this reaction, paving the way for green chemistry applications.

Metabolomics: Untargeted metabolomic profiling is a powerful tool for mapping the metabolic network within an organism and understanding how the synthesis of this compound is regulated in relation to other metabolites. researchgate.net This approach has been used to differentiate cinnamon species and for the quality control of herbal products. researchgate.net For this compound, metabolomics could help optimize production in microbial hosts or plants by identifying metabolic bottlenecks and potential competing pathways. hmdb.caresearchgate.net Furthermore, pharmacometabolomics (the interaction of metabolomics and pharmacokinetics) could elucidate the breakdown and effects of this compound in the body. frontiersin.org

Pharmacogenomics: As research into the bioactive properties of cinnamyl derivatives expands, pharmacogenomics will become increasingly relevant. researchgate.net This field investigates how an individual's genetic makeup affects their response to a compound. Future pharmacogenomic studies could explore genetic variations that influence the metabolism and potential therapeutic or adverse effects of this compound, enabling a more personalized approach to its potential applications. researchgate.net

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics Technology Research Application Potential Outcome
Genomics Sequencing genomes of producing organisms (e.g., Sabina gaussenii). nih.gov Identification of gene clusters responsible for precursor synthesis.
Transcriptomics Analyzing gene expression under different conditions. Uncovering the regulatory networks controlling this compound biosynthesis. frontiersin.org
Proteomics Identifying and characterizing cellular proteins. Discovery of novel, efficient enzymes for biocatalytic synthesis.
Metabolomics Profiling all metabolites in a biological sample. hmdb.ca Mapping biosynthetic pathways and assessing metabolic responses to the compound. researchgate.net
Pharmacogenomics Studying genetic influence on drug/compound response. researchgate.net Predicting individual efficacy or sensitivity to this compound.

Sustainable Production and Green Chemistry Approaches

Current production of this compound relies on conventional chemical synthesis or extraction from plant sources, which can have environmental drawbacks and scalability issues. researchgate.net Future research should prioritize the development of sustainable and economically viable production strategies.

Enzymatic Synthesis (Biocatalysis): Green chemistry principles strongly advocate for the use of biocatalysts. The enzymatic synthesis of various flavor esters, including other cinnamyl esters like cinnamyl propionate (B1217596), using immobilized lipases has been demonstrated to be an effective and environmentally friendly alternative to chemical catalysis. researchgate.netdntb.gov.ua This method operates under mild conditions and can offer high selectivity, reducing byproduct formation. Research is needed to optimize the enzymatic synthesis of this compound, focusing on enzyme selection, immobilization techniques, and reaction conditions in solvent-free systems to maximize yield and purity. dntb.gov.ua

Microbial Fermentation and Metabolic Engineering: Advances in synthetic biology offer the potential to engineer microorganisms like the yeast Saccharomyces cerevisiae or bacteria to produce this compound. researchgate.net Researchers have successfully engineered yeast to produce precursors like trans-cinnamic acid from glucose. researchgate.net Future work could focus on introducing the subsequent enzymatic steps to convert these precursors into this compound, creating a complete microbial cell factory. This approach allows for scalable, sustainable, and consistent production independent of plant sources or harsh chemical processes. researchgate.net

Table 2: Comparison of this compound Production Methods

Production Method Advantages Disadvantages Research Focus
Chemical Synthesis High yield, established process. Use of harsh chemicals, potential environmental impact. researchgate.net Development of cleaner catalytic systems.
Plant Extraction "Natural" label. nih.gov Low yield, variability, resource-intensive. researchgate.net Optimizing extraction, developing high-yield cultivars.
Enzymatic Synthesis Mild conditions, high selectivity, eco-friendly. researchgate.net Enzyme cost and stability can be a challenge. Screening for robust enzymes, process optimization. dntb.gov.ua
Microbial Fermentation Sustainable, scalable, consistent quality. researchgate.net Complex pathway engineering required. Strain development and fermentation optimization.

Advanced Drug Delivery Systems and Nanotechnology

For this compound to be considered for therapeutic applications, overcoming challenges related to its hydrophobic nature and potential instability is essential. Advanced drug delivery systems, particularly those based on nanotechnology, offer promising solutions.

Encapsulation Technologies: Microencapsulation and nano-encapsulation can protect this compound from degradation, improve its solubility in aqueous environments, and enable controlled or sustained release. researchgate.net A patent has described the use of polymer encapsulation for hydrophobic compounds, including this compound, to create drug delivery systems. google.com Chitosan-based nano-encapsulation has also been explored for essential oils containing cinnamon compounds. researchgate.net Future research should focus on developing and characterizing specific nano-formulations (e.g., liposomes, polymeric nanoparticles, or nanoemulsions) tailored for this compound.

Targeted Delivery and Improved Efficacy: Nanotechnology can be used to improve the efficacy and targeting of bioactive compounds. acgpubs.org By loading this compound into nanocarriers, it may be possible to enhance its bioavailability and deliver it more specifically to target sites, such as cancer cells, thereby increasing its therapeutic effect while minimizing potential side effects. The development of such systems is a critical research gap that needs to be addressed to translate in vitro findings into practical applications.

Table 3: Potential Drug Delivery Systems for this compound

Delivery System Description Potential Advantages
Polymeric Nanoparticles Solid colloidal particles in which the compound is entrapped or encapsulated. google.com Controlled release, improved stability, potential for targeting.
Liposomes Vesicles composed of a lipid bilayer enclosing an aqueous core. High biocompatibility, delivery of both hydrophilic and hydrophobic compounds.
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. High surface area, enhanced bioavailability.
Microencapsulation Encapsulation of the compound within a polymer shell at the micrometer scale. researchgate.net Protection from degradation, sustained release for topical applications.

Clinical Investigations and Translational Research

The existing research on the biological activities of this compound is primarily in the preclinical, in vitro stage. A significant research gap exists in translating these initial findings into a clinical context.

Validation of Preclinical Findings: Initial studies have shown that this compound derivatives possess cytotoxic activity against various human cancer cell lines, including cervical carcinoma (HeLa), gastric carcinoma (BGC-823), and lung adenocarcinoma (A549). nih.gov Additionally, related cinnamyl compounds are noted for potential antioxidant, anti-inflammatory, and anticonvulsant properties. ontosight.airesearchgate.net The crucial next step is to move beyond these preliminary cell-based assays to comprehensive preclinical animal models. These studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Human Clinical Trials: Should preclinical studies yield positive results, the long-term goal would be to design and conduct human clinical trials. These investigations would be essential to determine the therapeutic potential, effective dosage, and safety of this compound in humans. Given that related compounds like cinnamyl alcohol are used in diagnostic patch testing for skin sensitization, initial human studies for this compound could potentially explore its dermatological applications. nih.govdrugbank.com

Interdisciplinary Research Collaborations

Closing the numerous research gaps surrounding this compound will require a concerted effort across multiple scientific disciplines. The complexity of moving a compound from discovery to application necessitates a collaborative approach.

From Plant to Product: The journey begins with botanists and phytochemists identifying and isolating the compound from natural sources. nih.gov This is followed by synthetic and medicinal chemists who can create derivatives and develop scalable synthesis methods. sinoshiny.com

From Synthesis to System: Chemical engineers and biotechnologists are needed to design and scale up sustainable production processes, whether through enzymatic catalysis or microbial fermentation. researchgate.netdntb.gov.ua

From Compound to Clinic: Pharmacologists, toxicologists, and material scientists must work together to investigate biological mechanisms, assess safety, and develop effective drug delivery systems. google.comacgpubs.org Ultimately, clinicians would lead the charge in translating promising laboratory findings into human trials to validate therapeutic applications. nih.gov

Fostering these interdisciplinary collaborations is not just beneficial but essential for unlocking the full scientific and therapeutic potential of this compound.

Q & A

Basic: What are the standard methods for synthesizing and characterizing cinnamyl isovalerate in laboratory settings?

This compound is typically synthesized via esterification between cinnamyl alcohol and isovaleric acid, catalyzed by acidic conditions (e.g., sulfuric acid) or enzymatic methods. Key steps include:

  • Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 alcohol-to-acid ratio) and temperature (60–80°C) to maximize yield .
  • Purification : Use fractional distillation or column chromatography to isolate the ester.
  • Characterization : Confirm structure via 1H/13C NMR (e.g., δ 6.2–7.6 ppm for aromatic protons, δ 4.8 ppm for the ester oxygen-bearing CH₂ group) and FT-IR (C=O stretch at ~1740 cm⁻¹) . GC-MS can further validate purity (>95%) .

Basic: How can researchers ensure accurate identification of this compound in natural product extracts?

  • Chromatographic Separation : Use HPLC or GC with a polar column (e.g., DB-WAX) to resolve this compound from co-eluting compounds .
  • Spectral Matching : Compare retention times and mass spectra with authentic standards (CAS 140-27-2) .
  • Quantitative Analysis : Employ internal standards (e.g., methyl decanoate) and calibration curves for concentration determination .

Advanced: What experimental strategies can address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antiviral vs. no activity) may arise from:

  • Purity Variability : Validate compound purity (>98%) via HPLC and batch-to-batch consistency checks .
  • Assay Conditions : Optimize cell culture models (e.g., human rhinovirus replication in HeLa cells) and dosage ranges (e.g., 10–100 µM) to match physiological relevance .
  • Mechanistic Studies : Use siRNA knockdown or receptor-binding assays to confirm target specificity .

Advanced: How can researchers design studies to investigate the metabolic fate of this compound in animal models?

  • Tracer Methods : Synthesize deuterated or ¹⁴C-labeled this compound to track absorption, distribution, and excretion .
  • Sampling Protocol : Collect plasma, urine, and tissue samples at timed intervals post-administration.
  • Analytical Workflow : Use LC-MS/MS to detect metabolites (e.g., hydrolyzed cinnamyl alcohol and isovaleric acid) and quantify bioavailability .

Advanced: What regulatory considerations apply to this compound in feed additive research?

Under EU Regulation 2020/1510, this compound is authorized as a feed additive for non-marine animals. Researchers must:

  • Dose Compliance : Adhere to maximum permitted levels (e.g., 5 mg/kg feed) and species-specific guidelines .
  • Toxicity Screening : Conduct acute oral toxicity (LD₅₀) and subchronic studies (90-day exposure) to meet EFSA standards .
  • Documentation : Include batch-specific Certificates of Analysis (CoA) and safety data sheets (SDS) in submissions .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Storage Conditions : Keep in amber glass vials at –20°C under inert gas (e.g., argon) to prevent oxidation .
  • Stability Testing : Monitor via periodic HPLC analysis; discard if purity drops below 95% .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Molecular Modeling : Use software like Gaussian or Schrödinger to calculate logP (predicted ~3.2), solubility (≈0.1 mg/mL in water), and pKa .
  • Docking Studies : Simulate interactions with biological targets (e.g., viral capsid proteins) to prioritize in vitro testing .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC₅₀/IC₅₀ values .
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., control vs. treated cohorts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.